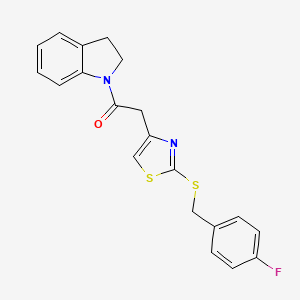
2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various applications. This compound is a thiazole derivative that has shown promising results in scientific research, particularly in the field of drug development.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Spectroscopic Characterization and Synthesis : The synthesis and characterization of related compounds using spectroscopic techniques like IR, NMR, and MS studies have been explored. These processes are critical for understanding the structural and chemical properties of such compounds (Govindhan et al., 2017).
Microwave-Assisted Synthesis : Microwave-assisted synthesis methods have been used to create thiazolyl derivatives, demonstrating an efficient approach for the synthesis of complex molecules like 2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone (Mahmoud et al., 2021).
Biological and Pharmacological Studies
Antimicrobial Activity : Studies have shown the synthesis of novel 1H-indole derivatives, including structures similar to this compound, and their significant antimicrobial activities against various pathogens (Letters in Applied NanoBioScience, 2020).
Cytotoxic Studies : The cytotoxic properties of synthesized compounds, including similar molecular structures, have been evaluated, indicating their potential application in studying cancer cell biology and therapies (Jeankumar et al., 2013).
Antifungal and Antibacterial Properties : Compounds with similar structures have been synthesized and evaluated for their antifungal and antibacterial activities, suggesting their potential use in developing new antimicrobial agents (Sarojini et al., 2010).
Molecular Docking and Computational Studies
Docking Studies : Molecular docking studies are conducted to understand the interaction of these compounds with biological targets, providing insights into their potential biological applications (Veale et al., 2014).
Computational Analysis : Computational methods like Hirshfeld surface analysis are used to analyze intercontacts in the crystal structure of synthesized compounds, aiding in the prediction of their biological interactions and stability (Govindhan et al., 2017).
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS2/c21-16-7-5-14(6-8-16)12-25-20-22-17(13-26-20)11-19(24)23-10-9-15-3-1-2-4-18(15)23/h1-8,13H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORYSNKTSCHXEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
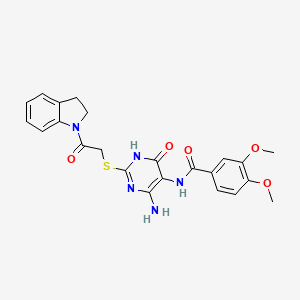
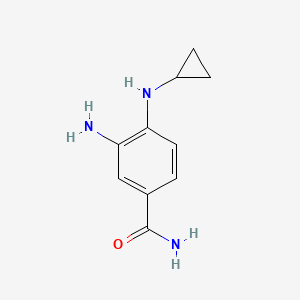
![methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2376369.png)
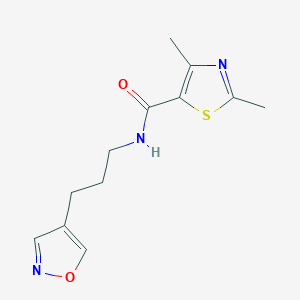
![N-(2,4-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2376372.png)
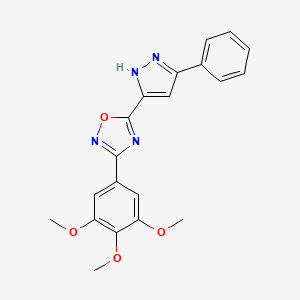
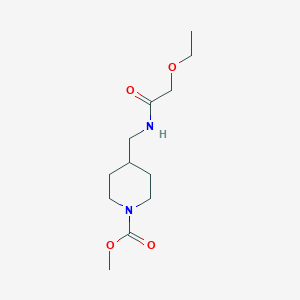
![2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2376377.png)
![5-Oxaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2376379.png)
![8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2376381.png)
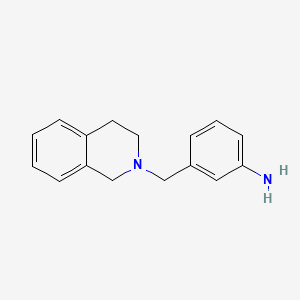
![Thieno[2,3-c]pyridin-5-amine](/img/structure/B2376383.png)
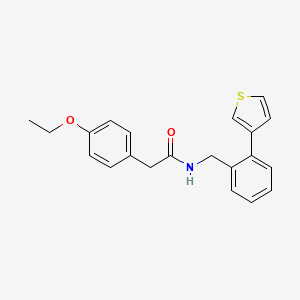
![N-Tert-butyl-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2376387.png)
